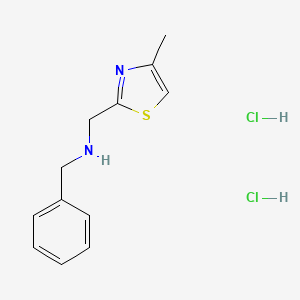
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its benzyl group attached to the nitrogen atom of the thiazole ring, and it exists as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable α-haloketone with thiourea or thioamide.
Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction, where the thiazole nitrogen is alkylated with benzyl chloride or benzyl bromide in the presence of a base.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various substituted thiazoles and benzyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex thiazole-based molecules.
Biology: Thiazole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine: Thiazole compounds have shown potential in medicinal chemistry, with applications in the development of antifungal, antibacterial, and anticancer agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Benzothiazole: A structurally similar compound with applications in pharmaceuticals and materials science.
Thiazolidine: Another thiazole derivative with potential biological activity.
N-benzyl-1-(2-thiazolyl)methanamine: A closely related compound with similar chemical properties.
Uniqueness: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Its dihydrochloride form also makes it more soluble in water, enhancing its utility in various applications.
Properties
CAS No. |
1332530-26-3 |
|---|---|
Molecular Formula |
C12H15ClN2S |
Molecular Weight |
254.78 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-9-15-12(14-10)8-13-7-11-5-3-2-4-6-11;/h2-6,9,13H,7-8H2,1H3;1H |
InChI Key |
WDCLXJLXBOCIHL-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















